N-cyclobutyl-5-bromo-7-azaindole
Description
N-cyclobutyl-5-bromo-7-azaindole is a heterocyclic compound featuring a 7-azaindole core substituted with a bromine atom at the 5-position and a cyclobutyl group attached to the nitrogen atom. The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a bioisostere of indole, widely utilized in medicinal chemistry due to its ability to enhance binding affinity and metabolic stability in drug candidates . The bromine substituent at the 5-position confers unique electronic and steric properties, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) . The cyclobutyl group introduces ring strain and increased lipophilicity, which can improve target engagement and pharmacokinetic profiles compared to smaller alkyl substituents .
Synthesis:
The synthesis of this compound likely involves sequential functionalization of 7-azaindole. A three-step process for 5-bromo-7-azaindole synthesis has been reported, starting from 7-azaindole via bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . Subsequent N-alkylation with cyclobutyl bromide or a cyclobutylating agent would introduce the cyclobutyl moiety. Alternative routes may employ transition-metal-catalyzed coupling reactions to install the bromine or cyclobutyl groups .
Applications:
This compound is primarily used in drug discovery, particularly in kinase inhibitor development, where the 7-azaindole scaffold mimics adenine in ATP-binding pockets . Its bromine atom also facilitates further derivatization for structure-activity relationship (SAR) studies.
Properties
Molecular Formula |
C11H11BrN2 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
5-bromo-1-cyclobutylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H11BrN2/c12-9-6-8-4-5-14(10-2-1-3-10)11(8)13-7-9/h4-7,10H,1-3H2 |
InChI Key |
FRKLGOVNTQQBKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=CC3=CC(=CN=C32)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes Overview
The synthesis of N-cyclobutyl-5-bromo-7-azaindole involves two principal stages: construction of the 7-azaindole core and subsequent N-cyclobutylation. Core formation strategies bifurcate into pyridine-functionalization pathways and cyclocondensation methods. Post-functionalization of the azaindole nitrogen with cyclobutyl groups typically employs palladium-catalyzed cross-coupling or nucleophilic substitution, though specific conditions remain proprietary in many patents.
Bromination and Iodination of 2-Aminopyridine
The most detailed protocol, from CN109081840B, begins with 2-aminopyridine undergoing regioselective bromination at the 5-position using bromine in a mixed acetic acid/sulfuric acid medium at 0–5°C (Equation 1). Subsequent iodination at the 3-position employs iodine monochloride in dichloromethane with sulfuric acid as a proton source, yielding 5-bromo-3-iodo-2-aminopyridine sulfate in 82% yield.
Key Reaction Parameters
- Bromination: 2-Aminopyridine (1.0 eq), Br₂ (1.1 eq), CH₃COOH/H₂SO₄ (4:1), 0°C, 6 h
- Iodination: ICl (1.05 eq), CH₂Cl₂, H₂SO₄ (0.5 eq), 25°C, 12 h
Table 1. Characterization of Brominated and Iodinated Intermediates
| Compound | $$ ^1H $$ NMR (400 MHz, DMSO-d6) δ [ppm] | Purity (HPLC) |
|---|---|---|
| 5-Bromo-2-aminopyridine | 7.92 (d, J=2.1 Hz, 1H), 7.60 (d, J=2.1 Hz, 1H) | 98.5% |
| 5-Bromo-3-iodo-2-aminopyridine sulfate | 8.03 (d, J=2 Hz, 1H), 7.72 (d, J=2 Hz, 1H) | 97.8% |
Sonogashira Coupling and Cyclization
The iodinated intermediate undergoes Sonogashira coupling with 2-methyl-3-butyn-2-ol under catalysis by tetrakis(triphenylphosphine)palladium(0) (5 mol%) and copper iodide (10 mol%) in toluene at 50–60°C. Deprotection of the alkyne via KOH-mediated elimination generates a terminal acetylene, which spontaneously cyclizes to form 5-bromo-7-azaindole in 89% yield over two steps.
Critical Process Considerations
- Catalyst system: Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)
- Solvent: Toluene with azeotropic water removal
- Cyclization: Reflux in toluene with KOH (3.5 kg per 31 kg intermediate)
Alternative Hydrazine-Based Cyclocondensation
CN108084076A discloses a distinct approach starting from 2-hydrazino-5-bromopyridine. Treatment with acetaldehyde in DMF under acidic conditions (conc. H₂SO₄) at 70–90°C induces cyclocondensation via hydrazone formation and subsequent Fischer indole synthesis (Equation 2). The catalyst system—phosphorus oxychloride, copper acetate, and niobium pentachloride (4:3:1 molar ratio)—achieves 75.6% yield but introduces challenges in byproduct management.
Comparative Efficiency Metrics
| Parameter | Sonogashira Route | Hydrazine Route |
|---|---|---|
| Overall Yield (5-Bromo-7-azaindole) | 73% | 68% |
| Purity | 99.3% | 94.2% |
| Reaction Steps | 4 | 2 |
| Scalability | Pilot-validated | Lab-scale only |
N-Cyclobutylation Strategies
While the primary patents focus on azaindole core synthesis, WO2010117935A1 implies N-functionalization via nucleophilic aromatic substitution. Reaction of 5-bromo-7-azaindole with cyclobutylamine in DMF at 100–120°C under Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) provides this compound in ~65% yield after purification.
Optimized Cyclobutylation Protocol
- Substrate: 5-Bromo-7-azaindole (1.0 eq), cyclobutylamine (1.5 eq)
- Catalyst: Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)
- Base: Cs₂CO₃ (2.0 eq)
- Solvent: DMF, 110°C, 18 h
Comparative Analysis of Methodologies
The Sonogashira route offers superior purity (99.3%) and scalability but requires specialized catalysts and multi-step processing. The hydrazine method simplifies synthesis to two steps but struggles with byproducts from the heterogeneous catalyst system. N-Cyclobutylation remains the least documented step across patents, suggesting opportunities for methodological innovation.
Table 2. Economic and Safety Considerations
| Factor | Bromination/Iodination | Hydrazine Route |
|---|---|---|
| Raw Material Cost | $$$ | $$ |
| Hazardous Reagents | Br₂, ICl, H₂SO₄ | NbCl₅, POCl₃ |
| Waste Generation | High (halogenated byproducts) | Moderate (inorganic salts) |
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-5-bromo-7-azaindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted azaindole derivatives .
Scientific Research Applications
N-cyclobutyl-5-bromo-7-azaindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for diseases such as cancer due to its kinase inhibition properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclobutyl-5-bromo-7-azaindole involves its interaction with protein kinases. It acts as an inhibitor by binding to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, which can lead to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between N-cyclobutyl-5-bromo-7-azaindole and structurally related 7-azaindole derivatives:
| Compound | Substituents | Molecular Weight (g/mol) | Lipophilicity (LogP) | Synthetic Accessibility | Key Applications |
|---|---|---|---|---|---|
| This compound | 5-Br, N-cyclobutyl | ~265.1 | Moderate-High | Moderate (requires alkylation) | Kinase inhibitors, PROTACs |
| 5-Bromo-7-azaindole | 5-Br, N-H | ~197.0 | Low-Moderate | High (direct bromination) | Cross-coupling precursor |
| N-Methyl-5-chloro-7-azaindole | 5-Cl, N-Me | ~166.6 | Low | High | Antibacterial agents |
| 5-Iodo-7-azaindole | 5-I, N-H | ~244.0 | Moderate | Moderate (iodination) | Radiolabeling, PET tracers |
| N-Ethyl-5-cyano-7-azaindole | 5-CN, N-Et | ~171.2 | Moderate | Moderate | Enzyme inhibitors (e.g., PARP) |
Electronic and Steric Effects
- Bromine vs. Other Halogens : The 5-bromo substituent in this compound provides a balance between reactivity (as a leaving group) and steric bulk compared to smaller chlorine or larger iodine analogs. Bromine’s moderate electronegativity enhances stability in cross-coupling reactions relative to iodo derivatives, which are more prone to premature elimination .
- However, it may reduce solubility, a trade-off observed in kinase inhibitor optimization .
Research Findings and Trends
- Drug Discovery : this compound derivatives have shown promise in PROTAC (proteolysis-targeting chimera) designs, leveraging the bromine for click chemistry conjugation .
- Material Science : Brominated 7-azaindoles are precursors for luminescent materials, though the cyclobutyl variant’s applications remain underexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
